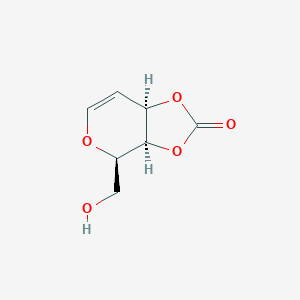

D-Galactal cyclic 3,4-carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Galactal cyclic 3,4-carbonate, also known as this compound, is a useful research compound. Its molecular formula is C7H8O5 and its molecular weight is 172.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

1. Protecting Group in Organic Synthesis

D-Galactal cyclic 3,4-carbonate serves as an effective protecting group for hydroxyl functionalities during the synthesis of complex organic molecules. Its cyclic structure allows for selective reactions at other functional groups while preventing unwanted side reactions at the protected site. This property is particularly useful in multi-step organic syntheses where functional group manipulation is required .

2. Synthesis of Glycosides

The compound has been utilized in the synthesis of glycosides, particularly in the preparation of 3-carbamates from D-galactals. The reaction conditions typically involve the use of silyl-protected D-galactals, which undergo transformations to yield various glycosidic derivatives. This application is crucial for developing biologically active compounds and studying carbohydrate chemistry .

Biological Applications

1. Modification of Biomolecules

this compound is employed in the modification of biomolecules, enabling researchers to study biological processes more effectively. For instance, it can be used to introduce functional groups that facilitate the examination of enzyme-substrate interactions or to create analogs of natural products for pharmacological studies.

2. Pharmaceutical Intermediates

The compound plays a role in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to participate in various chemical reactions allows for the synthesis of compounds that may exhibit therapeutic effects against diseases .

Industrial Applications

1. Specialty Chemicals Production

In industrial settings, this compound is applied in the production of specialty chemicals and materials. Its unique properties make it suitable for creating coatings, adhesives, and other polymeric materials that require specific performance characteristics .

2. Biobased Materials

Recent research highlights the potential of this compound as a biobased alternative in material science. Its incorporation into polyurethane formulations can enhance biodegradability while maintaining mechanical properties, making it an attractive option for sustainable product development .

Case Studies

Propriétés

Numéro CAS |

149847-26-7 |

|---|---|

Formule moléculaire |

C7H8O5 |

Poids moléculaire |

172.13 g/mol |

Nom IUPAC |

(3aR,4R,7aR)-4-(hydroxymethyl)-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |

InChI |

InChI=1S/C7H8O5/c8-3-5-6-4(1-2-10-5)11-7(9)12-6/h1-2,4-6,8H,3H2/t4-,5-,6-/m1/s1 |

Clé InChI |

WFLPBXPPOHMBIT-HSUXUTPPSA-N |

SMILES |

C1=COC(C2C1OC(=O)O2)CO |

SMILES isomérique |

C1=CO[C@@H]([C@H]2[C@@H]1OC(=O)O2)CO |

SMILES canonique |

C1=COC(C2C1OC(=O)O2)CO |

Synonymes |

1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol cyclic 3,4-carbonate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.